Binding Affinity: ZNF207-IN-1 Matches Optimized Derivative TMLZ-G46, Outperforms First-Generation TMLZ-G1
In a direct head-to-head surface plasmon resonance (SPR) assay, ZNF207-IN-1 (C16) exhibited a binding affinity (KD) of 0.067 μM, which is virtually identical to the optimized derivative TMLZ-G46 (KD = 0.068 μM) and 11-fold higher than the first-generation derivative TMLZ-G1 (KD = 0.740 μM) [1]. This demonstrates that while TMLZ-G1 sacrifices binding affinity for improved stability, C16 maintains potent target engagement on par with the most advanced clinical candidate.
| Evidence Dimension | Binding affinity (KD) to ZNF207 protein |
|---|---|
| Target Compound Data | 0.067 μM (67 nM) |
| Comparator Or Baseline | TMLZ-G1: 0.740 μM; TMLZ-G46: 0.068 μM |
| Quantified Difference | C16 KD is 11-fold lower (better) than TMLZ-G1; equivalent to TMLZ-G46 |
| Conditions | SPR assay using Biacore S200 Evaluation Software; protein: ZNF207 |
Why This Matters
Procurement of C16 is justified when target engagement fidelity is paramount and the user requires a reference compound with nanomolar affinity that has not been compromised by scaffold-hopping modifications.
- [1] Gao M, Wang J, Wang Y, et al. Discovery, Optimization, and Biological Evaluation of 2-Cyano-2-(9H-xanthen-9-ylidene)acetamide Derivatives as ZNF207 Inhibitors for Anti-Glioma Therapy. J Med Chem. 2026; doi:10.1021/acs.jmedchem.5c02857. (Supplementary Figure S1; Table 1). View Source
